molecular formula C26H31NO4 B1206472 Ancistrotectorine CAS No. 98985-59-2

Ancistrotectorine

Cat. No. B1206472
CAS RN: 98985-59-2
M. Wt: 421.5 g/mol
InChI Key: BHQAJMGEYYHIGV-JKSUJKDBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ancistrotectorine is a member of naphthalenes and a member of isoquinolines.

Scientific Research Applications

Alkaloid Composition and Structural Elucidation

Ancistrotectorine, a naphthylisoquinoline alkaloid, has been a subject of interest due to its unique structure and potential biological activities. The stems and branches of Ancistrocladus tectorius have been studied extensively to understand the chemical constituents, leading to the isolation and identification of various alkaloid compounds including ancistrotectorine. These studies involve sophisticated chromatographic techniques and spectral analysis for structural elucidation (Ming-sheng et al., 2008).

Antiprotozoal and Antileukemic Activities

Ancistrotectorine has demonstrated significant biological activities, particularly antiprotozoal and antileukemic effects. For instance, ancistrotectorine D, a variant of ancistrotectorine, has shown promising activities against protozoan parasites such as Trypanosoma cruzi and Leishmania donovani. Additionally, this compound exhibits strong cytotoxic activities against human leukemia cells and multidrug-resistant tumor cells, highlighting its potential in therapeutic applications (Bringmann et al., 2016).

Antibacterial Properties

Research has also indicated the antibacterial potential of ancistrotectorine. Various compounds isolated from Ancistrocladus tectorius, including ancistrotectorine, have shown inhibitory effects on bacteria like Staphylococcus aureus. These findings are critical as they suggest the applicability of ancistrotectorine in developing new antibacterial agents (Hao-fu, 2013).

Anti-Leukemia and Anti-Malarial Activities

Further studies have highlighted the selective antiplasmodial activities of ancistrotectorine derivatives. Compounds such as ancistectorine A1, N-methylancistectorine A1, and ancistectorine A2, isolated from Ancistrocladus tectorius, have shown excellent antiplasmodial activities, comparable to other potent compounds. Additionally, the antitumoral activities of these alkaloids, particularly against leukemia cells, have been evaluated, suggesting a potential role in cancer treatment (Bringmann et al., 2013).

properties

CAS RN

98985-59-2

Product Name

Ancistrotectorine

Molecular Formula

C26H31NO4

Molecular Weight

421.5 g/mol

IUPAC Name

2-[(1R,3S)-6,8-dimethoxy-1,2,3-trimethyl-3,4-dihydro-1H-isoquinolin-7-yl]-8-methoxy-3-methylnaphthalen-1-ol

InChI

InChI=1S/C26H31NO4/c1-14-11-17-9-8-10-19(29-5)23(17)25(28)21(14)24-20(30-6)13-18-12-15(2)27(4)16(3)22(18)26(24)31-7/h8-11,13,15-16,28H,12H2,1-7H3/t15-,16+/m0/s1

InChI Key

BHQAJMGEYYHIGV-JKSUJKDBSA-N

Isomeric SMILES

C[C@H]1CC2=CC(=C(C(=C2[C@H](N1C)C)OC)C3=C(C4=C(C=CC=C4OC)C=C3C)O)OC

SMILES

CC1CC2=CC(=C(C(=C2C(N1C)C)OC)C3=C(C4=C(C=CC=C4OC)C=C3C)O)OC

Canonical SMILES

CC1CC2=CC(=C(C(=C2C(N1C)C)OC)C3=C(C4=C(C=CC=C4OC)C=C3C)O)OC

Other CAS RN

98985-59-2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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